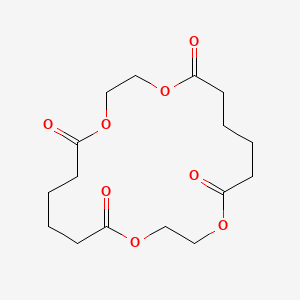
1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone
Descripción general
Descripción
1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone is a chemical compound with the molecular formula C16H24O8 . It has an average mass of 344.357 Da and a monoisotopic mass of 344.147125 Da . It is a cyclic compound with four hydroxyl groups and four ketone groups .
Synthesis Analysis
The synthesis of 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone can be achieved through organic synthetic chemistry methods . The appropriate starting materials are transformed into this compound under suitable reaction conditions .Molecular Structure Analysis
The molecular structure of 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone is characterized by a cyclic backbone with four hydroxyl groups and four ketone groups . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
As a compound with four hydroxyl groups and four ketone groups, 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone can act as an oxidizing agent . It can be used as an intermediate in chemical research for the synthesis of other organic compounds .Physical And Chemical Properties Analysis
1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone is a white solid with a slight sweetness . More detailed physical and chemical properties such as density, boiling point, and melting point can be found in specific databases .Safety and Hazards
The specific safety information of this compound, including toxicity, hazards, and emergency handling measures, should be evaluated based on its Safety Data Sheet (SDS) . When handling this compound, safety procedures in the chemical laboratory should be followed, including wearing gloves, goggles, and other personal protective equipment, and avoiding skin contact or inhalation of its vapors .
Propiedades
IUPAC Name |
1,4,11,14-tetraoxacycloicosane-5,10,15,20-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O8/c17-13-5-1-2-6-14(18)22-11-12-24-16(20)8-4-3-7-15(19)23-10-9-21-13/h1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQWGOIPLWGYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OCCOC(=O)CCCCC(=O)OCCOC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00413398 | |
| Record name | 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00413398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone | |
CAS RN |
64066-17-7 | |
| Record name | 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00413398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,8-bis((tert-butyldimethylsilyl)oxy)chromeno[4,3-c]chromen-5(11H)-one](/img/structure/B3393887.png)
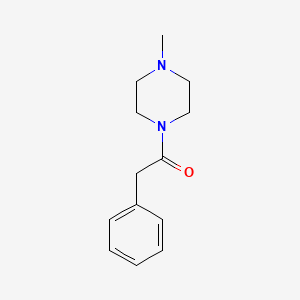
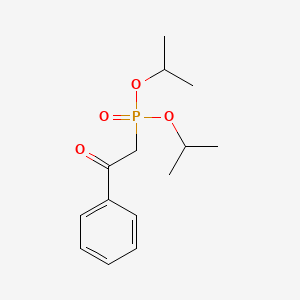
![4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline](/img/structure/B3393896.png)
![[1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B3393906.png)
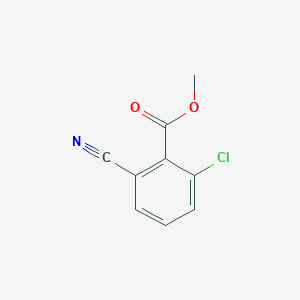
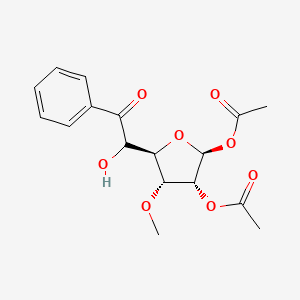



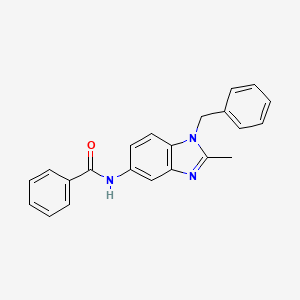
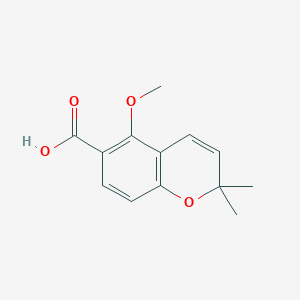
![Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-](/img/structure/B3393950.png)
